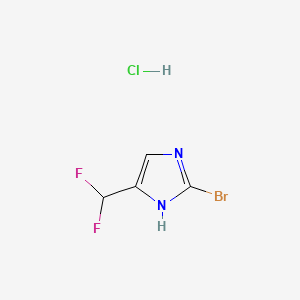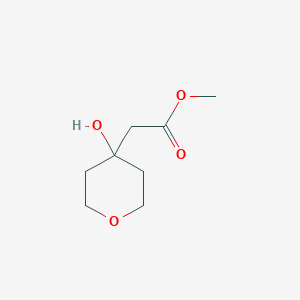
(2-Iodoquinolin-8-yl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Iodoquinolin-8-yl) acetate is an organic compound with the molecular formula C11H8INO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of an iodine atom at the 2-position and an acetate group at the 8-position of the quinoline ring makes this compound unique and of significant interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodoquinolin-8-yl) acetate typically involves the iodination of quinoline derivatives followed by acetylation. One common method involves the use of diiodohydantoin as the iodinating agent and triethylbenzylammonium chloride (TEBA) as a phase transfer catalyst. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Iodoquinolin-8-yl) acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while oxidation and reduction reactions can lead to the formation of quinolinones or dihydroquinolines .
Wissenschaftliche Forschungsanwendungen
(2-Iodoquinolin-8-yl) acetate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Wirkmechanismus
The mechanism of action of (2-Iodoquinolin-8-yl) acetate involves its interaction with specific molecular targets. The iodine atom and the acetate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound without the iodine and acetate groups.
2-Iodoquinoline: Similar structure but lacks the acetate group.
8-Acetoxyquinoline: Similar structure but lacks the iodine atom.
Uniqueness: (2-Iodoquinolin-8-yl) acetate is unique due to the presence of both the iodine atom and the acetate group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H8INO2 |
|---|---|
Molekulargewicht |
313.09 g/mol |
IUPAC-Name |
(2-iodoquinolin-8-yl) acetate |
InChI |
InChI=1S/C11H8INO2/c1-7(14)15-9-4-2-3-8-5-6-10(12)13-11(8)9/h2-6H,1H3 |
InChI-Schlüssel |
QGUOHPDLNSTSHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Amino-3-hydroxybutanoyl)amino]acetic acid](/img/structure/B13897266.png)
![4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]benzoic Acid](/img/structure/B13897267.png)
![Tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate](/img/structure/B13897287.png)
![2-[2-Bromo-6-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13897295.png)









